Cas no 1206970-07-1 (1-(9H-purin-6-yl)pyrrolidin-3-ol)

1-(9H-purin-6-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(9H-purin-6-yl)pyrrolidin-3-ol
- 1-(7H-purin-6-yl)pyrrolidin-3-ol
-
- Inchi: 1S/C9H11N5O/c15-6-1-2-14(3-6)9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,1-3H2,(H,10,11,12,13)
- InChI Key: WTXHMKVIECZUNZ-UHFFFAOYSA-N
- SMILES: OC1CN(C2C3=C(N=CN3)N=CN=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 239
- XLogP3: 0.1
- Topological Polar Surface Area: 77.9
1-(9H-purin-6-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI13220-250mg |
1-(9H-Purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 95% | 250mg |
$298.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596728-1g |
1-(9H-purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 98% | 1g |
¥7350.00 | 2024-08-09 | |
1PlusChem | 1P00HG3O-1g |
1-(9H-purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 95% | 1g |
$985.00 | 2025-02-28 | |
Apollo Scientific | OR323043-250mg |
1-(9h-Purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 250mg |
£382.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596728-250mg |
1-(9H-purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 98% | 250mg |
¥3341.00 | 2024-08-09 | |
A2B Chem LLC | AI13220-1g |
1-(9H-Purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 95% | 1g |
$749.00 | 2024-04-20 | |
1PlusChem | 1P00HG3O-250mg |
1-(9H-purin-6-yl)pyrrolidin-3-ol |
1206970-07-1 | 95% | 250mg |
$392.00 | 2025-02-28 |
1-(9H-purin-6-yl)pyrrolidin-3-ol Related Literature
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Additional information on 1-(9H-purin-6-yl)pyrrolidin-3-ol
Compound CAS No. 1206970-07-1: 1-(9H-purin-6-yl)pyrrolidin-3-ol
The compound with CAS No. 1206970-07-1, known as 1-(9H-purin-6-yl)pyrrolidin-3-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a purine ring system with a pyrrolidine alcohol moiety. The purine core is a well-known heterocyclic structure found in various biologically active molecules, including nucleosides and alkaloids, while the pyrrolidine ring adds a cyclic ether functionality that can influence the compound's pharmacokinetic properties.
Recent studies have highlighted the potential of 1-(9H-purin-6-yl)pyrrolidin-3-ol as a lead compound in drug discovery. Researchers have explored its ability to modulate key biological targets, such as kinases and proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibitory activity against certain protein kinases, making it a promising candidate for further preclinical development.
The synthesis of 1-(9H-purin-6-yl)pyrrolidin-3-ol involves a multi-step process that combines principles from heterocyclic chemistry and stereochemistry. One notable approach reported in the literature involves the use of microwave-assisted synthesis to enhance reaction efficiency and yield. This method not only simplifies the synthetic pathway but also ensures high purity of the final product, which is critical for subsequent biological evaluations.
In terms of biological activity, 1-(9H-purin-6-yl)pyrrolidin-3-ol has been shown to possess anti-inflammatory properties in vitro. A team of researchers from the University of California conducted experiments using human peripheral blood mononuclear cells (PBMCs) and found that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.
Another area of interest surrounding this compound is its role in neuroprotection. Preclinical studies using rodent models of stroke have indicated that 1-(9H-purin-6-yl)pyrrolidin -3 -ol may mitigate oxidative stress and neuronal damage by activating specific signaling pathways. This neuroprotective effect was observed at doses that are well within the safe range for human administration, according to preliminary toxicological assessments.
From an industrial perspective, the production and characterization of CAS No. 1206970 -07 -1 have been optimized to meet the demands of large-scale manufacturing. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure product consistency and quality control. These advancements have paved the way for its potential commercialization in pharmaceutical applications.
In conclusion, 1-(9H-purin -6 -yl) pyrrolidin -3 -ol represents a compelling example of how structural diversity can lead to novel therapeutic agents. With ongoing research focusing on its mechanism of action, bioavailability, and safety profile, this compound holds great promise for addressing unmet medical needs across multiple therapeutic areas.
1206970-07-1 (1-(9H-purin-6-yl)pyrrolidin-3-ol) Related Products
- 1805102-34-4(2-Bromo-6-(trifluoromethyl)isonicotinonitrile)
- 2172157-43-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidocyclohexane-1-carboxylic acid)
- 898462-99-2(8-{4-(2-chlorophenyl)methylpiperazin-1-yl}-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 856060-51-0(1-Bromo-4-(2-methylpropane)sulfonylbenzene)
- 847464-85-1(1-(benzyloxy)-2-oxo-N-4-(propan-2-yl)phenyl-1,2-dihydropyridine-3-carboxamide)
- 1391279-82-5(2-AMINO-2-(4-BROMO-3-METHOXYPHENYL)ETHAN-1-OL)
- 88798-11-2(Phenol, 2-chloro-4-(difluoromethoxy)-)
- 1216772-15-4(Methyl 4-(2-aminopyridin-3-yl)benzoate)
- 53006-55-6(4-(3-Methyl-1H-pyrazol-1-yl)aniline)
- 2172488-80-9(2-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)




